trans-2-Aminocyclopentanol hydrochloride
Overview
Description
trans-2-Aminocyclopentanol hydrochloride: is an aminocyclanol compound with the molecular formula C5H11NO · HCl. It is a derivative of cyclopentanol, where an amino group is attached to the second carbon in the trans configuration.
Mechanism of Action
Mode of Action
It’s known that it can act as a potent GPR88 receptor agonist . This means it binds to the GPR88 receptor and activates it, which can lead to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its potential to act as a GPR88 receptor agonist, it may have a range of effects depending on the specific cellular context .
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is known to act as a potent GPR88 receptor agonist . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway . A thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be established .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclopentanol hydrochloride can be achieved through several methods. One common approach involves the addition of carbamate to meso-epoxides, followed by hydrogenation. For example, (R,R)-2-benzyloxycarbonylaminocyclopentanol can be hydrogenated in the presence of palladium on carbon catalyst under hydrogen pressure to yield trans-2-Aminocyclopentanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: trans-2-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclopentylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of halogenated or alkylated cyclopentanol derivatives
Scientific Research Applications
Chemistry: trans-2-Aminocyclopentanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and receptor interactions. It is particularly useful in the study of cholinesterase inhibitors and their potential therapeutic applications .
Medicine: Its ability to inhibit cholinesterase makes it a candidate for the treatment of diseases such as Alzheimer’s .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .
Comparison with Similar Compounds
- trans-2-Aminocyclohexanol hydrochloride
- cis-2-Aminocyclopentanol hydrochloride
- trans-4-Aminocyclohexanol
- cis-4-Aminotetrahydro-3-furanol hydrochloride
Comparison: trans-2-Aminocyclopentanol hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to its cis isomer, the trans configuration often results in different reactivity and interaction with biological targets. Additionally, the cyclopentanol backbone provides a rigid structure that can influence its binding affinity and specificity towards various receptors .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-11-7 | |
Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.